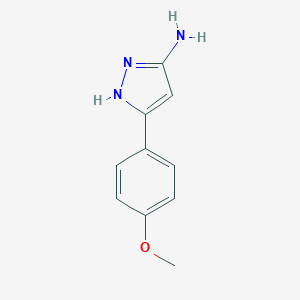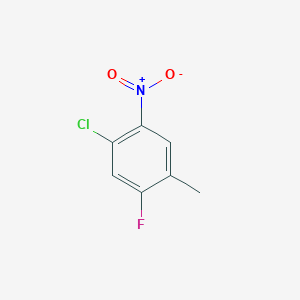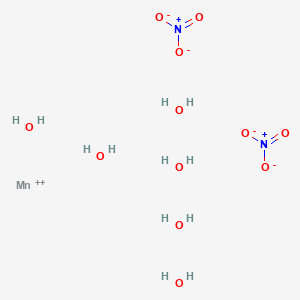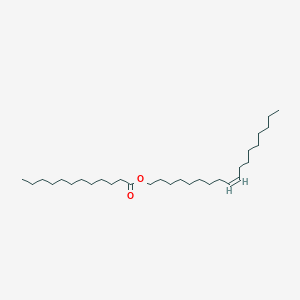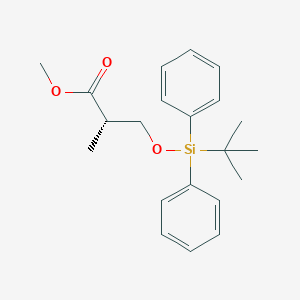
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate, commonly known as MTBDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. MTBDPS belongs to the class of silyl protecting groups, which are widely used in organic chemistry to protect functional groups during chemical reactions.
科学的研究の応用
MTBDPS has several applications in organic synthesis, including protecting the hydroxyl group of carbohydrates and amino acids during chemical reactions. It has also been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the product. MTBDPS can also be used as a building block for the synthesis of other silyl-protected compounds.
作用機序
MTBDPS acts as a protecting group by forming a stable covalent bond with the hydroxyl group of the molecule it is protecting. This bond is stable under a variety of reaction conditions, allowing the molecule to undergo chemical transformations without affecting the protected group. The protecting group can be removed by treatment with an acid or fluoride ion, which breaks the covalent bond and regenerates the hydroxyl group.
Biochemical and Physiological Effects:
MTBDPS is not used in drug development or clinical applications, and therefore, there is limited information on its biochemical and physiological effects. However, it is known to be relatively non-toxic and stable under a range of conditions.
実験室実験の利点と制限
MTBDPS has several advantages as a protecting group, including its stability, ease of synthesis, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as its relatively bulky size, which can affect the reactivity of the protected molecule. Additionally, the removal of the protecting group can require harsh conditions, which may limit its use in certain applications.
将来の方向性
There are several possible future directions for research on MTBDPS and related silyl protecting groups. One area of interest is the development of new and more efficient methods for the removal of protecting groups. Another area of research is the use of silyl protecting groups in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the development of new silyl protecting groups with improved properties, such as increased stability or reactivity. Finally, the use of silyl protecting groups in combination with other protecting groups, such as esters or amides, could lead to new synthetic strategies and applications.
合成法
MTBDPS can be synthesized by reacting t-butyldiphenylsilyl chloride with methyl (S)-3-hydroxy-2-methylpropionate in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields MTBDPS as a white solid.
特性
CAS番号 |
95514-03-7 |
|---|---|
分子式 |
C21H28O3Si |
分子量 |
356.5 g/mol |
IUPAC名 |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
InChIキー |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
異性体SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
正規SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
同義語 |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




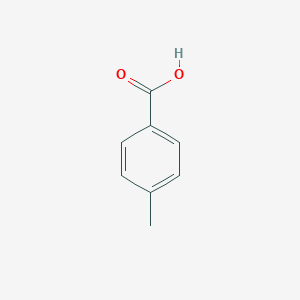
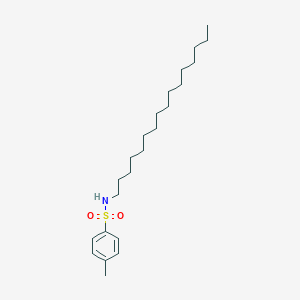
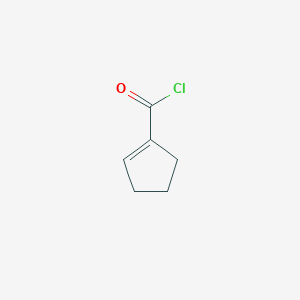
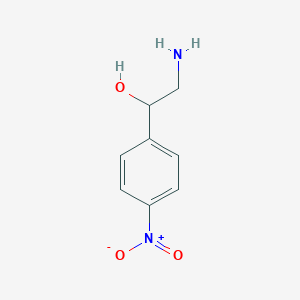
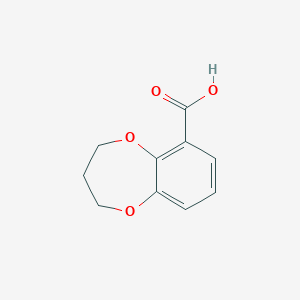
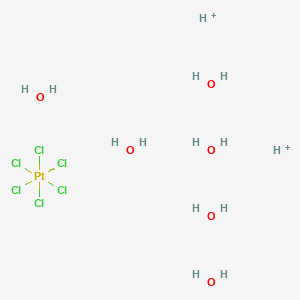
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

